molecular formula C15H19NO3S B2402824 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one CAS No. 2504202-74-6

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one

Cat. No.: B2402824
CAS No.: 2504202-74-6
M. Wt: 293.38
InChI Key: HBVHOKRDHWXQMY-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one is a spirocyclic compound featuring a 4-methylbenzenesulfonyl group attached to a nitrogen atom within a 2-azaspiro[3.5]nonan-7-one scaffold. The synthesis of benzenesulfonamide derivatives (e.g., via condensation of aminophenyl benzothiazoles with sulfonyl chlorides in pyridine and acetic anhydride) may parallel its preparation .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-12-2-4-14(5-3-12)20(18,19)16-10-15(11-16)8-6-13(17)7-9-15/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHOKRDHWXQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of coronaviruses. The spirocyclic structure allows for effective binding to the active sites of these enzymes, which are crucial for viral replication. For instance, structure-guided design has led to the development of potent inhibitors targeting the SARS-CoV-2 main protease (3CLpro) .

Case Study: SARS-CoV-2 Inhibition

A series of spirocyclic inhibitors, including derivatives of 2-(4-methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one, were synthesized and evaluated for their inhibitory potency against SARS-CoV-2 3CLpro. The IC50 values for these compounds were found to be in the submicromolar range, indicating high efficacy. Notably, the compounds exhibited a favorable safety index, suggesting low cytotoxicity while maintaining antiviral activity .

Pharmaceutical Development

The compound's unique structure makes it a valuable building block in pharmaceutical chemistry. Its ability to modulate biological pathways positions it as a candidate for developing new therapeutic agents for various diseases.

Example Applications:

  • Cancer Treatment : The spirocyclic framework can be tailored to enhance selectivity and potency against cancer cell lines.
  • Neurological Disorders : Potential applications in developing treatments for disorders like Alzheimer's disease by targeting specific neurochemical pathways.

Chemical Synthesis

The compound serves as an intermediate in synthesizing other complex molecules. Its reactivity allows chemists to explore diverse synthetic routes, leading to novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Key Characteristics
2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one Not explicitly provided* ~307.38 (estimated) 4-Methylbenzenesulfonyl Not provided Sulfonamide group enhances stability and potential bioactivity.
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl, oxa (oxygen atom in ring) 1909313-86-5 High purity (≥95%), used in pharmaceuticals and material science .
2-Benzyl-2-azaspiro[3.5]nonan-7-one C₁₅H₁₉NO 229.32 Benzyl 203661-65-8 Commercial availability (99% purity), intermediate in organic synthesis .
2-(Boc-amino)-7-oxospiro[3.5]nonane C₁₂H₂₁NO₃ 227.30 Boc (tert-butoxycarbonyl) protecting group Not provided Used in drug discovery; Boc group enhances solubility .
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one C₁₉H₂₀N₂O₂ 308.37 Benzhydryl, oxa, diaza (two nitrogen atoms) 1179337-02-0 Complex structure with diphenylmethyl group; research applications only .
5-oxa-2,8-diazaspiro[3.5]nonan-7-one C₆H₁₀N₂O₂ 142.15 Oxa, diaza 1363382-38-0 Simplified core structure; building block for spirocyclic derivatives .

*Estimated molecular weight based on formula C₁₅H₁₉NO₃S (assuming sulfonyl group adds SO₂, ~96 g/mol).

Structural and Functional Differences

  • Substituent Effects: The 4-methylbenzenesulfonyl group in the target compound contrasts with the benzyl group in 2-Benzyl-2-azaspiro[3.5]nonan-7-one. Heteroatom Variations: Compounds like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one and 5-oxa-2,8-diazaspiro[3.5]nonan-7-one incorporate oxygen (oxa) and nitrogen (diaza) atoms, altering polarity and hydrogen-bonding capacity. These modifications influence solubility and interaction with biological targets .

Biological Activity

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one, also known as 2-tosyl-2-azaspiro[3.5]nonan-7-one, is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of a sulfonyl group, contributes to its biological activity. This article explores the biological properties, synthesis methods, and potential applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉NO₃S, with a molecular weight of approximately 293.38 g/mol. The compound features a spirocyclic framework that enhances its reactivity and biological interactions.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial infections, making it a candidate for antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme modulation is required.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of spirocyclic compounds similar to this compound. The results indicated that these compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development.
  • Enzyme Modulation : Another investigation focused on the interaction of this compound with NAD(P)H:quinone oxidoreductase 1 (NQO1), revealing that it could modulate the enzyme's activity, which plays a crucial role in cellular defense mechanisms against oxidative stress.

Synthesis Methods

Several synthetic routes have been proposed for producing this compound:

  • Starting Materials : The synthesis typically begins with commercially available precursors such as p-toluenesulfonamide and appropriate ketones.
  • Reaction Conditions :
    • Condensation Reactions : Involve the formation of the azaspiro framework through cyclization reactions.
    • Purification : The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels (typically >95%).

Comparison with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
6-Azaspiro[3.5]nonan-7-oneContains nitrogen in spiro structureLacks sulfonyl group; different reactivity
4-MethylbenzenesulfonamideSulfonamide structureSimpler synthesis; lacks spirocyclic features
1-Azaspiro[3.5]nonaneSimilar spirocyclic structureDifferent nitrogen positioning; varied activities

The unique combination of the sulfonyl group and the spirocyclic framework in this compound may enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves spiroannulation followed by sulfonylation. For spiro ring formation, cyclization of a keto-amine precursor using reagents like POCl₃ or TiCl₄ under anhydrous conditions is effective. Tosyl group introduction (4-Methylbenzenesulfonyl) can be achieved via nucleophilic substitution using TsCl in the presence of a base (e.g., pyridine). To optimize yield, monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm spirocyclic structure, sulfonyl group integration, and methyl substitution. 2D NMR (COSY, HSQC) resolves overlapping signals in the azaspiro core.
  • MS : High-resolution ESI-MS validates molecular weight (C₁₅H₁₉NO₃S; calculated [M+H]⁺ 294.1168).
  • HPLC : Employ reverse-phase columns (e.g., Chromolith® RP-18e) with UV detection (λ = 254 nm) to assess purity. Retention time comparison with synthetic standards ensures reproducibility .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 3–9), incubate at 25°C, and sample at intervals (0, 7, 14 days). Quantify degradation via HPLC. Acidic conditions (pH < 5) may hydrolyze the sulfonyl group, while neutral/basic conditions preserve integrity.
  • Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C. Monitor crystallization or decomposition via DSC (Differential Scanning Calorimetry). Lyophilization improves long-term storage stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model the sulfonyl group’s electron-withdrawing effects on the azaspiro ring. Experimental kinetic studies (e.g., reaction with amines or thiols) under varying temperatures can determine activation parameters (ΔH‡, ΔS‡). Compare experimental rates with computational predictions to validate transition-state models. Solvent effects (polar aprotic vs. protic) should be analyzed via Kamlet-Taft parameters .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination with positive controls like Lansoprazole N-oxide ).
  • Structural Confounds : Check for enantiomeric impurities via chiral HPLC (Chiralpak® AD-H column).
  • Cellular Context : Test activity in different cell lines (e.g., HEK293 vs. HeLa) to assess cell-permeability differences. Use LC-MS/MS to quantify intracellular concentrations .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicity?

  • Methodological Answer : Follow tiered approaches from projects like INCHEMBIOL :

  • Phase 1 : Determine logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4, 25°C).
  • Phase 2 : Use microcosm studies to track biodegradation (OECD 301F test) and bioaccumulation in Daphnia magna.
  • Phase 3 : Model ecological risks using probabilistic hazard assessment (e.g., species sensitivity distributions).

Q. How can in silico methods predict the compound’s interaction with neurological targets (e.g., GABA receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to GABA-A receptor (PDB: 6HUP). Focus on the benzodiazepine-binding pocket; validate poses with molecular dynamics (GROMACS, 100 ns simulations).
  • QSAR Models : Train models on spirocyclic derivatives’ activity data (pIC₅₀) using descriptors like polar surface area and H-bond acceptors. Validate with leave-one-out cross-validation .

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